5-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]pyridin-3-ol
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Overview
Description
cis-2-(5-Hydroxy-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a pyridine ring and a pyrrolo[3,4-c]pyrrole framework. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(5-Hydroxy-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride typically involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . The reaction conditions often require heating in the presence of N-arylmaleimide to yield the corresponding N-phthalimidopyrrolidines .
Industrial Production Methods: the synthesis generally involves standard organic synthesis techniques, including cyclization and addition reactions, which are scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyridine ring.
Reduction: Reduction reactions can occur at various positions on the pyrrolo[3,4-c]pyrrole framework.
Substitution: Substitution reactions are common, especially on the pyridine ring, where halogenation or alkylation can take place.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: In chemistry, cis-2-(5-Hydroxy-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in preliminary studies for its antimicrobial and antitumor activities .
Medicine: In medicine, the compound is being investigated for its potential use in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of cis-2-(5-Hydroxy-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
- cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride
- cis-5-Methyl-Octahydropyrrolo[3,4-B]Pyrrole Dihydrochloride
Comparison: Compared to similar compounds, cis-2-(5-Hydroxy-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride is unique due to the presence of the hydroxyl group on the pyridine ring. This functional group significantly enhances its pharmacological properties, making it more effective in certain biological applications .
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
5-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]pyridin-3-ol |
InChI |
InChI=1S/C11H15N3O/c15-11-1-10(4-13-5-11)14-6-8-2-12-3-9(8)7-14/h1,4-5,8-9,12,15H,2-3,6-7H2/t8-,9+ |
InChI Key |
VUGNXGAJCUBYBO-DTORHVGOSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CN1)C3=CC(=CN=C3)O |
Canonical SMILES |
C1C2CN(CC2CN1)C3=CC(=CN=C3)O |
Origin of Product |
United States |
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